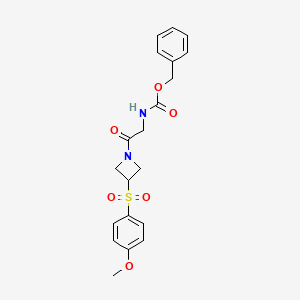
Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. They have the general structure R1-O(C=O)NHR2, where R1 and R2 can be a variety of different groups . The compound also contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The presence of a methoxyphenyl group suggests that this compound might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the azetidine ring and the carbamate group. Azetidine rings are known to impart rigidity to the molecular structure due to their cyclic nature . The carbamate group could potentially form hydrogen bonds with other molecules, which could influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could increase its polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique
Drug Synthesis and Pharmaceutical Applications
This compound has shown potential in the synthesis of new drugs due to its complex molecular structure that can interact with various biological targets. Its unique scaffold can be utilized to create novel therapeutic agents, particularly in the realm of anticancer and antimicrobial medications. The sulfonyl and azetidinyl groups within the compound suggest it could be used to inhibit tubulin polymerization, a promising approach in cancer treatment strategies .
Material Science
In material science, the compound’s distinctive chemical properties can be harnessed to develop new materials with specific functionalities. For instance, its benzyl and carbamate groups may be useful in creating polymers with enhanced durability or flexibility, which could have applications in biomedical devices or as components in high-stress environments.
Biochemical Research
Biochemically, this compound could serve as a pivotal tool in studying enzyme-substrate interactions due to its structural complexity. It might act as an inhibitor or activator for certain enzymes, providing insights into enzymatic pathways and mechanisms critical for cellular functions.
Chemical Engineering
In chemical engineering, the compound could be involved in the development of novel catalytic processes. Its molecular structure could facilitate the design of catalysts that are more efficient, selective, and environmentally friendly for industrial chemical reactions.
Pharmacology
Pharmacologically, the compound could be explored for its drug-like properties. It may serve as a lead compound in drug discovery, aiding in the development of new medications with improved efficacy and reduced side effects. The methoxyphenyl group, in particular, is a common feature in many pharmacologically active compounds, suggesting a wide range of potential activities.
Organic Synthesis
In organic synthesis, this compound could be used as a building block for constructing complex organic molecules. Its reactive functional groups, such as the carbamate ester, provide versatile points of reactivity that can be exploited to create a variety of chemical structures, which are essential in the synthesis of natural products and other organic compounds.
Mécanisme D'action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Mode of Action
They bind to the active site of the transpeptidase, inhibiting the cross-linking of the bacterial cell wall and leading to cell death .
Biochemical Pathways
The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive bacteria .
Result of Action
Β-lactam antibiotics, in general, cause bacterial cell death by inhibiting cell wall synthesis .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-16-7-9-17(10-8-16)29(25,26)18-12-22(13-18)19(23)11-21-20(24)28-14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPDPIFJDOYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

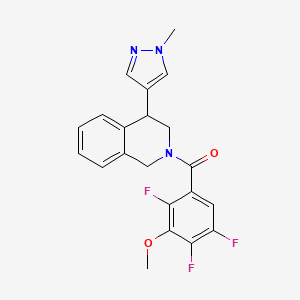

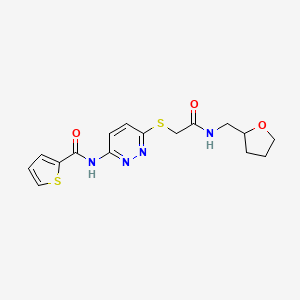
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2879964.png)
![3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879967.png)
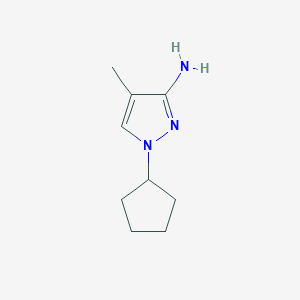
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)

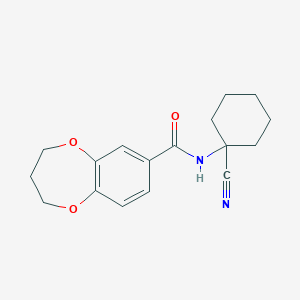
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)

![2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2879979.png)
![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)